Zincon

Description

Contextualizing Zincon as a Metallochromic Reagent

This compound (1-(2-hydroxy-5-sulphophenyl)-3-phenyl-5-(2-carboxy phenyl)Formazan) is recognized as a photometric reagent capable of forming stable complexes with certain rare earth and transition metals. rdd.edu.iq It functions as a tetradentate chelating agent, rich in electrons, which coordinate with metal ions to form stable, conductive, and sensitive complexes. rdd.edu.iq The interaction of this compound with metal ions leads to a noticeable color change, a characteristic feature of metallochromic indicators. For instance, the aqueous solution of this compound is typically yellow or orange-yellow in weak alkaline conditions, turning blue in the presence of copper(II) and zinc(II) ions. dojindo.com This color shift is the basis for its application in spectrophotometric methods. The maximum absorbance wavelength for the this compound-copper complex is around 600 nm, while the this compound-zinc complex shows maximum absorbance at approximately 620 nm under specific pH conditions. dojindo.comresearchgate.net

Historical Evolution of this compound in Analytical Chemistry Methodologies

This compound has been known for a considerable time as a colorimetric reagent, particularly for the detection and determination of zinc and copper ions in aqueous solutions. nih.govresearchgate.net Its application in analytical chemistry dates back several decades, with early work focusing on its use in absorptiometric determination of metals like mercury. psu.edu The development of spectrophotometric methods utilizing this compound for the determination of zinc and copper has been a key area of its historical application. acs.orgacs.org Over time, research has explored the optimal conditions, such as pH, for complex formation and stability to enhance the sensitivity and selectivity of these methods. nih.gov The historical use of organic reagents, including those with chelating properties like this compound, has been a significant aspect of the evolution of classical analytical chemistry methodologies. colostate.edu

Current Research Frontiers and Unresolved Challenges for this compound

Current research involving this compound continues to explore and expand its applications, particularly in the development of more sensitive and selective analytical techniques. One area of focus is the use of this compound in electrochemical systems for the quantification of heavy metals like zinc and lead. nih.govmdpi.com this compound-modified electrodes, such as those utilizing carbon nanotubes, have shown promise for the specific and sensitive detection of free zinc ions in complex biological fluids like saliva and urine. nih.govmdpi.comnih.gov

Despite its established utility, challenges remain. Literature data on the binding properties and molar absorption coefficients of this compound metal complexes can vary, and systematic studies under diverse conditions are sometimes lacking. researchgate.netnih.gov Understanding the pH-dependent reactivity of this compound and the stoichiometry of complex formation with various metal ions is crucial for optimizing analytical methods. researchgate.netnih.gov While this compound is known to bind to other metal ions besides zinc and copper, overcoming potential interferences from these ions by working at appropriate pH levels is an ongoing consideration in method development. researchgate.net Furthermore, the potential for metal-assisted this compound decomposition is another factor that researchers have characterized. researchgate.netnih.gov

Recent studies highlight the application of this compound in investigating zinc speciation in aqueous media, which is relevant to understanding the behavior of materials like zinc oxide nanoparticles in the environment. researchgate.net The development of miniaturized and portable devices for real-time monitoring of metal ions in water using this compound-based spectrophotometry represents a current research frontier aimed at improving the accessibility and efficiency of environmental analysis. polito.it

Scope and Academic Significance of this compound-Based Investigations

This compound-based investigations hold significant academic significance due to their contributions to the field of analytical chemistry, particularly in the area of metal ion determination. The use of this compound in spectrophotometry provides a relatively rapid and inexpensive means of assessing metal content in various samples, including environmental waters and biological matrices like metalloproteins. nih.govresearchgate.netcapes.gov.br

The study of this compound's complexation chemistry provides valuable insights into the interactions between organic ligands and metal ions, contributing to the broader understanding of coordination chemistry. Research into the spectral properties and stability constants of this compound-metal complexes is fundamental for developing accurate and reliable analytical methods. researchgate.netnih.gov

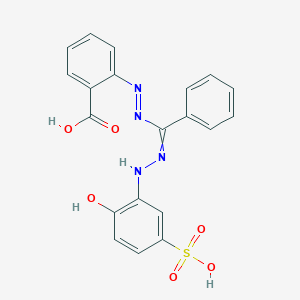

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

135-52-4 |

|---|---|

Formule moléculaire |

C20H16N4O6S |

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |

Clé InChI |

OWQUYBAASOSGNO-NKFFIXGESA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

SMILES isomérique |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

Autres numéros CAS |

62625-22-3 135-52-4 |

Description physique |

Purple solid; [Merck Index] |

Pictogrammes |

Irritant |

Synonymes |

2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene Zincon |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of Zincon for Advanced Applications

Established Synthetic Pathways for Zincon and its Precursors

The synthesis of triarylformazans can be achieved by coupling one equivalent of an aryl diazonium salt with a hydrazone rsc.org. Another common method involves the reaction of two equivalents of an aryldiazonium salt with compounds containing an activated methylene (B1212753) group rsc.org. In the case of this compound, the precursors can be deduced from its chemical structure. The synthesis would likely involve the diazotization of 2-aminobenzoic acid to form the corresponding diazonium salt. This is followed by a coupling reaction with a hydrazone formed from benzaldehyde (B42025) and 2-hydroxy-5-sulfobenzoic acid.

The general steps for formazan (B1609692) synthesis are as follows:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Hydrazone Formation: An aldehyde or ketone reacts with a hydrazine (B178648) derivative to form a hydrazone.

Coupling Reaction: The diazonium salt is then reacted with the hydrazone in a suitable solvent and under controlled pH to yield the formazan dye.

For the preparation of a this compound reagent solution for analytical purposes, a common procedure involves dissolving the powdered this compound (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene) in a dilute sodium hydroxide (B78521) solution and then diluting it with water. Another method describes dissolving the this compound sodium salt monohydrate in methanol (B129727) youtube.comastm.org.

Chemical Modification Strategies for this compound Derivatives

Functionalization for Surface Immobilization

Chemical modification of this compound is a key strategy to enable its use in various sensing applications, particularly for the development of optical and electrochemical sensors. Immobilization of the this compound molecule onto a solid support enhances its stability, reusability, and allows for the fabrication of sensor devices. Several methods have been explored for the functionalization of surfaces with this compound.

One approach involves the covalent immobilization of this compound onto polymeric supports. For instance, this compound has been covalently bonded to cellulose (B213188) via a sulfatoethylsulfonyl reactive group nih.gov. This method provides a robust and reproducible immobilization.

Another strategy is electrostatic immobilization . This has been demonstrated by immobilizing this compound on an anion exchanger cellulose matrix nih.gov. This method relies on the electrostatic attraction between the negatively charged sulfonate group of the this compound molecule and the positively charged surface of the anion exchanger.

Physical entrapment is also a widely used technique. This involves trapping the this compound molecule within the pores of a polymer matrix. This has been achieved with a variety of polymers, including:

Hydrophilic polymers like hydrogel and poly(2-hydroxyethyl methacrylate) (poly-HEMA) nih.gov.

Hydrophobic polymers such as plasticized polyvinyl chloride (PVC), polystyrene, and ethyl cellulose nih.gov.

Sol-gel glasses nih.gov.

To facilitate immobilization in hydrophobic matrices like PVC, this compound can be paired with a lipophilic counter-ion, such as tetraoctylammonium, to form a more organo-soluble ion pair nih.gov. Similarly, for immobilization on triacetylcellulose (B593227) membranes, a this compound-methyltrioctylammonium ion pair has been utilized scispace.com.

Table 1: Methods for Immobilization of this compound on Various Supports

| Immobilization Method | Polymeric Support | Key Features |

| Covalent Bonding | Cellulose | High reproducibility and stability nih.gov. |

| Electrostatic Immobilization | Anion Exchanger Cellulose | Relies on electrostatic interactions nih.gov. |

| Physical Entrapment | Hydrogel, PVC, Polystyrene, Ethyl Cellulose, Poly-HEMA, Sol-gel Glass | High sensitivity with hydrogel and PVC; good mechanical stability with sol-gel nih.gov. |

| Ion Pair Formation | Triacetylcellulose | Enhances immobilization on hydrophobic surfaces scispace.com. |

Structural Derivatization for Tailored Selectivity

While this compound is a well-known chelating agent for zinc and copper, its selectivity can be a limitation in complex matrices where other metal ions may interfere. Structural derivatization of the this compound molecule offers a potential pathway to enhance its selectivity for specific metal ions. By modifying the functional groups on the aromatic rings of the formazan backbone, it is possible to tune the electronic and steric properties of the chelating cavity, thereby influencing its binding affinity and selectivity for different metal ions.

The coordination chemistry of formazanate complexes is versatile, with the NNCNN backbone capable of binding metal cations in various coordination modes nih.gov. The selectivity of rhodamine-based chemosensors, for example, can be tuned by modifying the structure of the dye, the solvent, and the pH rsc.orgresearchgate.net. This suggests that similar principles could be applied to this compound. For instance, introducing different electron-donating or electron-withdrawing groups, or sterically bulky substituents, could alter the binding pocket and favor coordination with a specific metal ion.

However, a review of the available scientific literature indicates that while the concept of tailoring metal ion selectivity through structural modification of chelating dyes is well-established, specific examples of the synthesis and application of this compound derivatives with tailored selectivity are not extensively reported. This represents an area with significant potential for future research and development in the field of chemical sensors.

Electrochemical Polymerization of this compound Films for Electrode Modification

Electrochemical polymerization is a powerful technique for modifying electrode surfaces with a thin, stable, and electroactive film of a desired molecule. In the case of this compound, electropolymerization allows for the creation of this compound-modified electrodes that can be used for the sensitive and selective detection of heavy metal ions.

The process typically involves the cyclic voltammetric scanning of a solution containing the this compound monomer in a suitable electrolyte and pH. This process has been successfully applied to modify glassy carbon electrodes and carbon nanotubes (CNTs) nih.govnih.gov. The electropolymerization of this compound results in the formation of a poly(this compound) film on the electrode surface. This film enhances the electrocatalytic activity towards the detection of metal ions like zinc and lead nih.gov.

The modification of a glassy carbon electrode with a poly(this compound) film has been shown to increase the electrochemical active surface area and enhance the electron transfer between the electrode and the analyte nih.gov. The resulting modified electrode can be used for the detection of various analytes, including dopamine (B1211576), with high sensitivity and a low limit of detection nih.gov.

Covalent Grafting and Conjugation of this compound onto Nanomaterials

The integration of this compound with nanomaterials offers a promising route to developing advanced sensing platforms with enhanced performance characteristics. Nanomaterials, with their high surface area-to-volume ratio and unique electronic properties, can serve as excellent supports for the immobilization and signal amplification of this compound.

Carbon Nanotube-Zincon Hybrid System Development

Carbon nanotubes (CNTs) are particularly attractive for the development of electrochemical sensors due to their high electrical conductivity, mechanical strength, and large surface area. The functionalization of CNTs with this compound creates a hybrid material that combines the advantages of both components.

A key method for creating these hybrid systems is through the covalent grafting of this compound onto the CNT surface. This can be achieved through an in-situ electropolymerization process where a this compound film is grown directly on the surface of CNTs that have been deposited on an electrode mdpi.com. This covalent functionalization leads to strong interfacial interactions and a more robust and stable electrode compared to non-covalent methods mdpi.com. The presence of the sulfonated group in the this compound molecule aids in the dispersion of the CNTs, overcoming the van der Waals forces that cause them to agglomerate mdpi.com.

The resulting this compound-modified CNTs have been successfully used to create electrochemical sensors for the detection of zinc ions in complex biological fluids like saliva and urine nih.govmdpi.com. These sensors exhibit high sensitivity and selectivity, with a low limit of detection. The this compound-CNT system allows for the effective complexation of zinc ions at the electrode surface, facilitating their electrochemical detection.

Table 2: Performance of a this compound-Modified Carbon Nanotube Electrochemical Sensor for Zinc Detection

| Parameter | Value | Reference |

| Analyte | Zinc ions (Zn²⁺) | nih.gov |

| Sensing Matrix | Artificial Saliva and Urine | nih.gov |

| Limit of Detection (LOD) | ~20 ng·mL⁻¹ | nih.gov |

| Sensitivity | ~100 ng·mL⁻¹ | nih.gov |

The development of these hybrid materials showcases the potential of combining the unique properties of this compound with the advantages of nanomaterials to create next-generation sensing platforms for a variety of applications.

Immobilization Techniques for this compound on Solid Substrates

The utility of this compound as a reagent for metal ion detection has been significantly enhanced by its immobilization on solid substrates. This anchoring prevents reagent leaching, facilitates preconcentration of analytes, and enables the development of portable analytical devices.

This compound can be effectively immobilized on ion-exchange resins for the spectrophotometric determination of metal ions. One established technique involves the pre-sorption of this compound onto the resin, which is then used in a flow-through cell for analysis. This method leverages the solid-phase spectrophotometry principle, where the analytical reaction occurs on the surface of the resin beads.

When a sample containing zinc (II) ions is passed through the this compound-modified resin, the this compound reacts with the metal to form a colored complex directly on the resin phase. A notable characteristic of this technique is the bathochromic shift (a shift to a longer wavelength) of the absorption maximum of the this compound-zinc(II) complex when it is formed on the resin compared to in solution. In aqueous solution, the complex has an absorption maximum at 620 nm, but this shifts to 650 nm in the resin phase. This shift enhances sensitivity and allows for precise measurements. The use of this compound-modified ion-exchange resin has been successfully applied in flow injection analysis systems for determining trace amounts of zinc.

| Medium | Absorption Maximum (λmax) | Key Advantage |

|---|---|---|

| Aqueous Solution | 620 nm | Standard spectrophotometric analysis |

| Ion-Exchange Resin Phase | 650 nm | Enhanced sensitivity due to spectral shift |

Polyurethane foam (PUF) serves as a versatile and effective solid support for this compound, enabling on-line preconcentration and determination of zinc in various samples. The immobilization is achieved by chemically anchoring this compound to the PUF matrix. In one method, this compound is bonded to the foam via a diazo (-N=N-) linkage, creating a stable sorbent material. researchgate.net

This this compound-functionalized PUF can be packed into a mini-column within a flow injection analysis system. The system operates in two modes: a preconcentration mode, where the sample is passed through the column to capture zinc ions, and an elution mode, where the retained zinc is released for detection. researchgate.net Research has identified the optimal conditions for this process, leading to a highly efficient analytical method. researchgate.net The method has been successfully used to determine zinc concentrations in tap water, river water, and biological samples like human urine. researchgate.net

| Parameter | Optimal Condition/Value |

|---|---|

| Preconcentration pH | 8.5 |

| Sample Flow Rate | 4.0 mL min⁻¹ |

| Eluent | 0.1 mol L⁻¹ Hydrochloric acid |

| Detection Limit | 3.0 ng mL⁻¹ |

| Enrichment Factor | 31 (for 60s preconcentration) |

| Sample Throughput | 20 samples per hour |

This compound is a key component in the fabrication of low-cost, portable paper-based analytical devices (PADs) for the colorimetric quantification of zinc ions. mdpi.com A significant challenge in this application is the water-solubility of this compound, which can cause the indicator to be washed away during sample application. mdpi.com To overcome this, this compound is electrostatically immobilized onto a filter paper substrate. mdpi.comresearchgate.netemanresearch.org

The fabrication process involves depositing this compound onto a defined detection zone on the filter paper, often using an inkjet printer for precision. mdpi.com An additional immobilizing agent is required to ensure both the this compound and the subsequently formed this compound-Zn²⁺ complex remain fixed to the paper as the sample liquid passes through. mdpi.com These PADs can be designed with multiple layers, including sample pretreatment layers and absorbent pads, to enable the analysis of larger sample volumes and improve sensitivity. mdpi.com To enhance selectivity, masking agents such as salicylaldoxime (B1680748) can be integrated into the device to suppress interference from other metal ions, like copper (Cu²⁺), which react with this compound under similar pH conditions. mdpi.com

| Performance Metric | Value/Result |

|---|---|

| Immobilization Method | Electrostatic immobilization on filter paper |

| Key Challenge | Water-solubility of this compound |

| Interference Suppression | Use of salicylaldoxime to mask Cu²⁺ ions |

| Achieved Detection Limit | 0.53 µM |

| Comparison | Significant improvement over commercial test paper (9.7 µM) |

Coordination Chemistry and Metal Complexation Dynamics of Zincon

Stoichiometric Investigations of Zincon-Metal Complexes

The stoichiometry of this compound-metal complexes, which describes the ratio in which the ligand and metal ions bind, has been a subject of detailed investigation. These studies are fundamental to understanding the structure and stability of the resulting complexes.

Binary this compound-Metal(II) Complexes (e.g., Zn(II), Cu(II), Co(II), Ni(II))

In aqueous solutions, this compound predominantly forms binary complexes with divalent metal ions. For many common metal ions such as Zinc(II) and Copper(II), the predominant stoichiometry is a 1:1 metal-to-ligand ratio (M:ZI). This has been established through various spectrophotometric techniques.

However, for certain transition metals, the formation of complexes with a different stoichiometry has been observed. Specifically, in the case of Cobalt(II) and Nickel(II), evidence suggests the formation of 1:2 metal-to-ligand complexes (M(ZI)₂), in addition to the 1:1 species nih.gov. The formation of these higher-order complexes is dependent on factors such as the concentration of the reactants and the pH of the solution.

The interaction of this compound is not limited to these ions. It is also known to form complexes with other divalent cations including Cadmium(II), Mercury(II), and Lead(II) nih.gov. While Magnesium(II) does not appear to interact with this compound, the presence of Calcium(II) does not interfere with the spectral characteristics of the Zinc-Zincon complex nih.gov. The formation of these various complexes results in a distinct color change, which is the basis for this compound's use as a colorimetric reagent nih.govdojindo.com.

Table 1: Stoichiometry of Binary this compound-Metal(II) Complexes

| Metal Ion | Predominant Stoichiometry (Metal:this compound) |

|---|---|

| Zn(II) | 1:1 |

| Cu(II) | 1:1 |

| Co(II) | 1:1 and 1:2 |

| Ni(II) | 1:1 and 1:2 |

Ternary and Mixed-Ligand this compound Systems

The formation of ternary or mixed-ligand complexes involves a central metal ion being coordinated to two different types of ligands. While the study of mixed-ligand complexes of zinc with various organic molecules is an active area of research, specific studies detailing the formation of ternary complexes directly involving this compound as one of the primary ligands are not extensively documented in the available scientific literature.

Research in the field of mixed-ligand zinc complexes often focuses on ligands such as amino acids, peptides, and other biologically relevant molecules to model enzymatic active sites or to develop new therapeutic agents. In these studies, this compound's role is typically that of a competing ligand or an indicator to determine the stability of the primary mixed-ligand complex, rather than being a component of the ternary system itself. For instance, this compound can be used in competition assays to determine the dissociation constants of other metal-ligand complexes rsc.org. The change in absorbance of the this compound-metal complex upon addition of a second ligand can be used to calculate the stability of the new mixed-ligand complex.

While chloride has been suggested as a potential ligand in ternary complexes with zinc and other ligands, particularly where an expansion of the coordination sphere is possible, specific examples involving this compound have not been detailed nih.gov. Therefore, a comprehensive understanding of the structure and stability of ternary and mixed-ligand this compound systems remains an area for future investigation.

Thermodynamics and Kinetics of Metal Ion Chelation by this compound

The thermodynamic and kinetic aspects of metal ion chelation by this compound provide critical insights into the stability of the complexes and the speed at which they form and dissociate. These parameters are essential for optimizing analytical methods and for understanding the behavior of this compound in dynamic chemical environments.

Determination of Stability Constants and Dissociation Constants

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (K) or its reciprocal, the dissociation constant (Kd). A high stability constant (and low dissociation constant) indicates a strong affinity between the metal ion and the ligand.

For this compound-metal complexes, these constants have been determined, often using spectrophotometric methods. The dissociation constant for the Zn(II)-Zincon complex at pH 7.4 has been reported to be 2.09 × 10⁻⁶ M nih.gov. In contrast, the Cu(II)-Zincon complex exhibits a significantly lower dissociation constant of 4.68 × 10⁻¹⁷ M under the same conditions, indicating a much higher affinity of this compound for copper(II) ions nih.gov.

Table 2: Dissociation Constants of this compound-Metal(II) Complexes at pH 7.4

| Metal Complex | Dissociation Constant (Kd) in M |

|---|---|

| Zn(II)-Zincon | 2.09 × 10⁻⁶ |

| Cu(II)-Zincon | 4.68 × 10⁻¹⁷ |

These values are crucial for applications such as the determination of metal ion concentrations and for studying the competitive binding of metals to other ligands, including proteins nih.gov.

Influence of pH on Complex Formation and Stability Profiles

The formation and stability of this compound-metal complexes are highly dependent on the pH of the solution. This is because the this compound molecule has ionizable protons, and its chelating ability is influenced by its protonation state. The optimal pH for the formation and stability of this compound complexes with Zn(II), Cu(II), and Co(II) has been identified as 9.0 nih.gov. Generally, in weakly alkaline conditions (pH 8.5-9.5), the formation of the blue-colored zinc-Zincon complex is favored dojindo.com.

The stability of metal complexes, in general, tends to be higher at a higher pH because there is less competition between protons and metal ions for the ligand's binding sites nih.gov. For this compound, its proton dissociation constants (pKa values) are reported to be in the range of 7.9-8.3 and 13-14 dojindo.com. This indicates that in the physiological pH range and in weakly alkaline solutions, the phenolic and carboxylic acid groups of this compound are deprotonated, making the molecule an effective chelator.

The pH also influences the absorption spectra of both free this compound and its metal complexes. The aqueous solution of this compound is typically yellow or orange-yellow in weak alkaline conditions dojindo.com. Upon complexation with metal ions, there is a significant shift in the maximum absorbance wavelength, leading to the characteristic color change. The precise pH control is therefore critical for sensitive and accurate spectrophotometric measurements using this compound.

Kinetic Studies of Metal-Zincon Binding and Dissociation

While the thermodynamics of this compound-metal complexation have been well-characterized, detailed kinetic studies focusing on the rates of binding and dissociation are less prevalent in the scientific literature. The color change associated with complex formation is generally observed to be rapid, which is a desirable characteristic for an indicator used in titrations and for the rapid quantification of metal ions nih.gov.

In practice, the reaction between Zn(II) ions and this compound to form the colored complex is often considered to be very fast, with the reaction time being a factor in flow-injection analysis systems where rapid measurements are essential researchgate.net. Studies utilizing this compound as an indicator for the release of metal ions from other complexes, such as metallothionein, also rely on the rapid chelation of the released metal by this compound to provide a real-time measure of the dissociation from the primary complex nih.gov.

However, specific rate constants (kon and koff) for the binding and dissociation of various metal ions with this compound have not been extensively reported. Such kinetic data would be valuable for a more complete understanding of the mechanism of complexation and for applications where the dynamics of metal exchange are important. The partial reversibility of the Cu(II)-Zincon complex, in contrast to the fully reversible Zn(II)-Zincon complex, suggests differences in the dissociation kinetics of these two complexes nih.gov. Further kinetic studies, potentially using techniques such as stopped-flow spectrophotometry, would be necessary to elucidate the precise rates and mechanisms of these reactions.

Advanced Spectroscopic Characterization of this compound-Metal Interactions

The interaction between this compound (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene) and various metal ions is characterized by distinct changes in the ligand's electronic and vibrational properties. Advanced spectroscopic techniques are pivotal in elucidating the nature of these interactions, providing detailed information on chromogenic transitions, coordination modes, and the precise structural arrangement of the resulting metal complexes.

UV-Visible Spectrophotometric Analysis of Chromogenic Transitions

The most prominent feature of this compound as a metallochromic indicator is its dramatic color change upon chelation with divalent metal ions such as Zn(II) and Cu(II). This chromogenic transition is readily quantified using UV-Visible spectrophotometry. In its free form, this compound exhibits a characteristic absorption maximum in the visible region. Upon complexation, a significant bathochromic (red) shift occurs, leading to the formation of a new, intense absorption band at a longer wavelength. This shift is attributed to the alteration of the electronic structure of the formazan (B1609692) chromophore upon coordination with the metal ion, which modifies the energy of the π→π* electronic transitions.

Systematic studies have established the spectral properties and stability of this compound complexes with a range of divalent metal ions at various pH levels. nih.gov For instance, at a physiological pH of 7.4, the Zn(II)-Zincon complex (ZnZI) displays a molar absorption coefficient (ε) of 24,200 M⁻¹cm⁻¹ at its absorption maximum (λmax) of 618 nm. nih.gov Similarly, the Cu(II)-Zincon complex (CuZI) exhibits an even higher molar absorptivity of 26,100 M⁻¹cm⁻¹ at a λmax of 599 nm under the same conditions. nih.gov The high molar absorption coefficients of these complexes underscore the sensitivity of this compound as a spectrophotometric reagent. researchgate.net

The stoichiometry of these complexes is predominantly 1:1 (metal:this compound), although the formation of 1:2 complexes has been observed for ions like Co(II) and Ni(II). nih.gov The dissociation constants (Kd) further quantify the stability of these interactions, with the Cu(II) complex (Kd = 4.68 × 10⁻¹⁷ M) being significantly more stable than the Zn(II) complex (Kd = 2.09 × 10⁻⁶ M) at pH 7.4. nih.gov

| Metal Ion | Complex | pH | λmax (nm) | Molar Absorption Coefficient (ε) (M-1cm-1) | Dissociation Constant (Kd) (M) |

|---|---|---|---|---|---|

| Zn(II) | ZnZI | 7.4 | 618 | 24,200 | 2.09 × 10-6 |

| Cu(II) | CuZI | 7.4 | 599 | 26,100 | 4.68 × 10-17 |

| Cd(II) | CdZI | 7.4 | 615 | 21,900 | 2.34 × 10-5 |

| Ni(II) | Ni(ZI)2 | 7.4 | 562 | 31,200 | - |

| Co(II) | Co(ZI)2 | 7.4 | 580 | 21,700 | - |

| Pb(II) | PbZI | 7.4 | 612 | 17,900 | - |

| Hg(II) | HgZI | 7.4 | 603 | 18,400 | - |

Data sourced from Kocyła et al., Journal of Inorganic Biochemistry, 2017. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Coordination Mode Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct evidence of the coordination mode by probing the vibrational frequencies of this compound's functional groups. When this compound chelates a metal ion, the electron density distribution is altered, leading to changes in the bond strengths and, consequently, shifts in the vibrational frequencies of the bonds involved in coordination.

This compound is a tridentate ligand, coordinating to metal ions through the phenolic oxygen, one of the azo nitrogen atoms, and the imino nitrogen of the hydrazone group. The key spectral changes anticipated in the FT-IR and Raman spectra upon complexation are:

O-H Stretching: The broad stretching vibration band of the phenolic hydroxyl group (-OH), typically observed in the 3400–3300 cm⁻¹ region of the free ligand's IR spectrum, is expected to disappear upon complexation. dergipark.org.tr This disappearance confirms the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond.

N-H Stretching: The N-H stretching vibration of the hydrazone group, also found in the high-frequency region of the IR spectrum, may shift or disappear upon deprotonation and coordination to the metal ion.

Azo Group Vibrations: The characteristic stretching vibration of the azo group (-N=N-), present in the free ligand, will likely shift to a lower frequency (wavenumber) upon coordination. This shift indicates a weakening of the N=N double bond due to the donation of electron density from a nitrogen atom to the metal center. jetir.org

C-O Stretching: The phenolic C-O stretching vibration, typically seen around 1200-1300 cm⁻¹, is expected to shift to a higher frequency upon complexation, which is indicative of its participation in chelation. jetir.org

New Low-Frequency Bands: The formation of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. The precise frequencies of these bands can offer insights into the nature and strength of the coordination bonds. jetir.orgnih.gov

By comparing the vibrational spectra of free this compound with those of its metal complexes, a detailed picture of the coordination environment can be constructed, confirming the specific atoms involved in the chelation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information on diamagnetic metal complexes, such as those formed with Zn(II). ¹H NMR spectroscopy is particularly useful for confirming the binding sites of the ligand.

Upon the formation of a this compound-metal complex, several characteristic changes in the ¹H NMR spectrum are expected:

Disappearance of Labile Protons: The most definitive evidence of chelation comes from the disappearance of signals from labile protons. The signal corresponding to the acidic proton of the phenolic hydroxyl group (-OH) and the proton of the hydrazone group (-NH-) would vanish from the spectrum upon deprotonation and coordination to the metal ion. researchgate.netresearchgate.net This observation provides unambiguous proof of the involvement of these groups in the binding.

Chemical Shift Perturbations: The coordination of the metal ion alters the electronic environment of the entire ligand. Consequently, the signals of the aromatic protons on the phenyl and naphthyl rings of the this compound molecule will experience chemical shifts. Protons located closer to the coordination sites typically exhibit more significant downfield or upfield shifts compared to those further away. nih.gov Analyzing the magnitude and direction of these shifts can help to map the binding interface.

For example, in studies of other zinc complexes with similar ligands, the disappearance of an NH proton peak is a clear indication of deprotonation and subsequent coordination to the metal center. researchgate.net The comparison of the integral intensities of the signals before and after complexation confirms the stoichiometry of the complex. While challenging due to low sensitivity and quadrupolar broadening, ⁶⁷Zn NMR could, in principle, be used to directly probe the coordination environment of the zinc nucleus itself, providing data on the symmetry and nature of the ligand field.

Computational and Theoretical Modeling of this compound-Metal Complexes

Computational chemistry provides powerful tools for investigating the structure, stability, and dynamics of this compound-metal complexes at an atomic level, complementing experimental findings. Quantum chemical calculations and molecular dynamics simulations offer profound insights into the electronic structure and chelation processes that are often difficult to access through experimental means alone.

Quantum Chemical Calculations of Electronic Structure and Binding Energies

Key parameters obtained from these calculations include:

Binding Energies: DFT calculations can accurately predict the binding energy between this compound and various metal ions. researchgate.net This allows for a theoretical ranking of complex stability, which can be compared with experimentally determined dissociation constants. For instance, calculations for various Zn²⁺-ligand systems have been used to quantify their interaction strength. researchgate.net

Electronic Structure and Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bonds and quantify the charge transfer from the this compound ligand to the metal ion. This provides a quantitative description of the covalent and electrostatic contributions to the coordination bond.

Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the complexes. researchgate.net The calculated λmax values for the electronic transitions can be compared directly with experimental UV-Visible spectra, helping to assign the observed absorption bands and validate the computed electronic structure.

| Computational Method | Calculated Property | Significance for this compound-Metal Complexes |

|---|---|---|

| DFT Geometry Optimization | Optimized 3D structure, bond lengths, bond angles | Predicts the most stable conformation of the chelate. |

| Binding Energy Calculation | ΔEbinding | Quantifies the thermodynamic stability of the complex. researchgate.net |

| NBO/QTAIM Analysis | Atomic charges, bond orders, orbital interactions | Elucidates the nature of M-N and M-O bonds (covalent vs. ionic). |

| TD-DFT | Excitation energies, oscillator strengths (λmax) | Simulates UV-Visible spectra to explain chromogenic shifts. |

Molecular Dynamics Simulations of this compound-Metal Chelation

While quantum chemical calculations provide static pictures of the complexes, molecular dynamics (MD) simulations offer a way to study the dynamic process of chelation in solution. nih.gov MD simulations model the movements of all atoms in the system (this compound, metal ion, and solvent molecules) over time by solving Newton's equations of motion.

MD simulations can be used to investigate several aspects of this compound-metal chelation:

Chelation Pathway and Mechanism: Simulations can reveal the step-by-step mechanism of complex formation, including the initial encounter of the hydrated metal ion with the ligand, the sequential displacement of water molecules from the metal's coordination sphere, and the conformational rearrangement of the this compound molecule to form the stable chelate structure. arxiv.org

Conformational Dynamics: These simulations can explore the conformational flexibility of the this compound ligand before and after binding to a metal ion. This is crucial for understanding the entropic contributions to the chelate effect.

Solvation Effects: MD explicitly includes solvent molecules, allowing for a detailed investigation of the role of hydration and dehydration in the complexation process. The stability and structure of the hydration shells around the metal ion and the ligand are critical factors in the binding thermodynamics. nih.gov

Stability of the Complex: By running long-timescale simulations, the stability of the formed this compound-metal complex can be assessed. Analysis of parameters like the root-mean-square deviation (RMSD) of the complex structure and the persistence of metal-ligand coordination bonds over time provides insights into the kinetic stability of the chelate. waocp.org

Together, these computational approaches provide a powerful framework for understanding the intricate details of this compound-metal interactions, from electronic structure to the dynamic process of complex formation.

Theoretical Speciation and Distribution Diagrams

Theoretical speciation of this compound and its metal complexes involves predicting the distribution of different chemical species under varying conditions, most notably pH. Distribution diagrams are graphical representations of these speciation calculations, illustrating the relative concentration of each species as a function of a particular variable, such as pH. These diagrams are crucial for understanding the conditions under which this compound will effectively bind to specific metal ions.

The formation and stability of this compound-metal complexes are highly dependent on the pH of the solution. This is because both the this compound ligand and the aqueous metal ion can exist in different protonated or hydroxylated forms depending on the pH. For instance, the optimal pH for the formation and stability of this compound complexes with Zinc (Zn²⁺), Copper (Cu²⁺), and Cobalt (Co²⁺) has been identified as 9.0 nih.gov. Another study selected a pH of 8.0 as the optimal value to balance sensitivity and selectivity for the simultaneous determination of copper, nickel, cobalt, and zinc ions researchgate.net. At a pH below 4, the complex formation with Cu²⁺ is diminished, which is attributed to the non-dissociation of the phenolic hydroxyl group and the protonation of the azo group's nitrogen atoms, which are key binding sites researchgate.net.

In aqueous solutions, the predominant form of this compound complexes is typically a 1:1 metal-to-ligand stoichiometry (MZI) nih.govresearchgate.net. However, in the case of Co²⁺ and Nickel (Ni²⁺), complexes with a 1:2 stoichiometry (M(ZI)₂) can also be formed nih.govresearchgate.net. The specific zinc complex is often denoted as [Zn(this compound)]²⁻ acs.orgnih.gov.

The speciation of the metal ion itself is also a critical factor. In aqueous systems, the zinc(II) ion's form is pH-dependent. At acidic pH, it exists predominantly as the hydrated aqua ion, [Zn(H₂O)₆]²⁺ nih.govwikipedia.org. As the pH increases, it undergoes hydrolysis to form various species such as Zn(OH)⁺, and then precipitates as zinc hydroxide (B78521), Zn(OH)₂ researchgate.netsci-hub.se. In highly alkaline solutions, it redissolves to form zincate ions like ZnO₂²⁻ sci-hub.se. A speciation diagram for zinc would show it existing mainly as the Zn²⁺ aqueous ion below a pH of approximately 8.5-9, with various hydroxide species becoming dominant at higher pH values researchgate.net. Therefore, the complexation with this compound is a competition between the ligand and hydroxide ions for the zinc cation.

The stability of these complexes is quantified by stability or dissociation constants. These constants are essential for theoretically calculating the species distribution. For example, the dissociation constant (Kd) for the Zn-Zincon complex at pH 7.4 has been determined to be 2.09 × 10⁻⁶ M nih.govresearchgate.net. The dissociation constant for the Cu-Zincon complex under the same conditions is significantly lower at 4.68 × 10⁻¹⁷ M, indicating a much more stable complex nih.govresearchgate.net.

The following tables summarize key stability and optical data for this compound-metal complexes, which form the basis for constructing theoretical speciation diagrams.

Table 1: Dissociation Constants of this compound-Metal Complexes at pH 7.4

| Metal Ion | Dissociation Constant (Kd) (M) |

| Zn²⁺ | 2.09 × 10⁻⁶ |

| Cu²⁺ | 4.68 × 10⁻¹⁷ |

This data is based on research conducted in buffered aqueous solutions (I=0.1M). nih.govresearchgate.net

Table 2: Molar Absorption Coefficients of this compound-Metal Complexes

| Metal-Zincon Complex | pH | Wavelength (λmax) (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |

| ZnZI | 7.4 | 618 | 24,200 |

| CuZI | 7.4 | 599 | 26,100 |

These values are critical for spectrophotometric studies that verify theoretical speciation models. nih.govresearchgate.net

By utilizing the pKa values of this compound and the stability constants of its metal complexes, one can construct distribution diagrams that predict the percentage of this compound existing as the free ligand or as a specific metal complex across a range of pH values. These diagrams would visually demonstrate how, for a given total metal and ligand concentration, the [Zn(this compound)]²⁻ species would be most prevalent around the optimal pH of 9.0 and would decrease at lower or higher pH values due to protonation of the ligand or formation of metal-hydroxo species, respectively.

Advanced Spectrophotometric Methodologies Utilizing Zincon

Optimization of Spectrophotometric Parameters for Quantitative Metal Determination

The accuracy and reliability of Zincon-based spectrophotometry are critically dependent on the careful optimization of several key parameters. These include the selection of appropriate analytical wavelengths, control of pH, and understanding the influence of the sample matrix, including solvents and buffers.

The formation of a complex between this compound and a metal ion results in a distinct color change, which is quantified by measuring the absorbance at a specific wavelength (λ_max). The choice of this analytical wavelength is crucial for achieving maximum sensitivity. The molar absorptivity coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key indicator of the sensitivity of the method. Higher molar absorptivity allows for the detection of lower concentrations of the metal ion.

Research has systematically established the spectral properties of this compound and its metal complexes. For instance, at a pH of 7.4, the Zn²⁺-Zincon complex exhibits a maximum absorbance at 618 nm with a molar absorptivity of 24,200 M⁻¹cm⁻¹, while the Cu²⁺-Zincon complex has its peak at 599 nm with a molar absorptivity of 26,100 M⁻¹cm⁻¹. nih.gov The specific wavelength of maximum absorbance and the molar absorptivity can vary with the metal ion and the experimental conditions, particularly pH. nih.govseastar.center

Table 1: Molar Absorptivity Coefficients for Various this compound-Metal Complexes

Data sourced from Kocyła et al. (2017). nih.gov

The pH of the solution is a critical factor that governs the formation, stability, and spectral characteristics of this compound-metal complexes. researchgate.net The protonation state of this compound and the hydrolysis of metal ions are both pH-dependent, which in turn affects complexation. Optimizing the pH is essential for maximizing sensitivity and can also be exploited to enhance selectivity when determining a specific metal in the presence of others.

For the simultaneous determination of Zn²⁺, Cu²⁺, and Co²⁺, an optimal pH of 9.0 has been identified for complex formation and stability, leading to detection limits in the high nanomolar range. nih.govresearchgate.net In other studies involving the simultaneous determination of copper, nickel, cobalt, and zinc, a pH of 8.0 was selected as a compromise to achieve adequate sensitivity and selectivity for all four metals. researchgate.netresearchgate.net By carefully controlling the pH, it is possible to selectively determine different metals. For example, in a mixture of zinc and copper, only the Cu²⁺-Zincon complex is stable at pH 5.0, whereas at pH 9.0, both metal complexes coexist. This pH-dependent stability forms the basis for their sequential determination. rsc.org

The chemical environment, including the choice of solvent, buffer system, and the presence of other substances (excipients), can significantly influence the spectral properties of this compound and its metal complexes. When analyzing metal ions in complex biological samples, such as metalloproteins, denaturing agents are often required to release the metal ions. Studies have shown that the presence of urea (B33335), a common denaturant, generally leads to more sensitive detection of Zn²⁺, Cu²⁺, and Co²⁺ with this compound compared to guanidine (B92328) hydrochloride. nih.govresearchgate.net

The type of buffer used to maintain the optimal pH can also affect the analysis. For instance, an acetate buffer has been used in the complexation reaction of Fe(III) with this compound prior to a cloud point extraction procedure. ekb.eg The presence of surfactants, like cetyltrimethylammonium bromide (CTAB) and Triton X-114, has been utilized to form mixed micelles that quantitatively recover the metal-Zincon complex. ekb.eg It is crucial to evaluate the potential interference of these components and optimize the system accordingly to ensure accurate quantification.

Automated Flow Injection Analysis Systems with this compound Detection

Flow Injection Analysis (FIA) is an automated technique that involves injecting a discrete sample volume into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector. wikipedia.org The use of this compound as a colorimetric reagent in FIA systems offers a rapid, precise, and automated method for metal determination.

An FIA method for zinc determination utilizes the this compound reaction with differential demasking of cyanide metal complexes using cyclohexanone (B45756). rsc.org This system allows for the determination of zinc concentrations in the range of 1–10 µg/mL with a precision greater than 1% and a high sample throughput of 80 determinations per hour. rsc.org The short reaction time of 27 seconds in the FIA system significantly reduces interferences from the breakdown of other metal-cyanide complexes. rsc.org

Furthermore, FIA systems have been developed for the sequential determination of zinc and copper. rsc.org By implementing a three-channel manifold with two alternating buffer streams at pH 5.0 and 9.0, the system can sequentially form the colored complexes and resolve the mixture. rsc.org To enhance sensitivity for trace analysis in water samples, a continuous preconcentration unit with Chelex-100 resin can be integrated into the FIA system, achieving detection limits at the ng/mL level. rsc.org

Multivariate Chemometric Approaches in this compound-Based Spectrophotometry

In complex mixtures where the absorption spectra of different this compound-metal complexes overlap, traditional single-wavelength spectrophotometry is often inadequate for accurate simultaneous quantification. mdpi.comleidenuniv.nl Multivariate chemometric methods provide powerful tools to extract quantitative information from such complex spectral data. frontiersin.org These statistical and mathematical techniques can analyze the entire spectrum, enabling the resolution of overlapping signals and improving the accuracy of multicomponent analysis. nih.govnih.gov

Partial Least Squares (PLS) regression is a widely used chemometric technique for handling spectral data with significant overlap. frontiersin.orgindexacademicdocs.org PLS builds a regression model by decomposing both the spectral data and the concentration data into a set of latent variables, which capture the most relevant information for prediction. This approach effectively filters out noise and irrelevant spectral variations.

The application of PLS to the simultaneous determination of divalent copper, nickel, cobalt, and zinc ions using this compound has been successfully demonstrated. researchgate.net By recording the absorption spectra of mixtures from 515 to 750 nm at an optimized pH of 8.0, the PLS model can accurately predict the concentration of each individual metal ion despite the severe spectral overlap of their respective this compound complexes. researchgate.netleidenuniv.nl The optimal number of principal components or latent variables for the PLS model is determined through cross-validation to avoid overfitting and ensure the model's predictive power. researchgate.net This combination of this compound as a chromogenic reagent and PLS as a data analysis tool provides a robust method for the multicomponent analysis of metals in various samples.

Algorithmic Optimization for Calibration and Prediction Models

In advanced spectrophotometric methodologies utilizing this compound, the challenge of spectral overlap, where the absorbance spectra of different this compound-metal complexes interfere with one another, necessitates the use of sophisticated algorithmic approaches for accurate simultaneous quantification. Chemometric techniques, particularly multivariate calibration methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR), are instrumental in deconvoluting these complex spectral datasets. These algorithms are adept at building robust calibration models that can predict the concentrations of multiple analytes in a sample, even with significant spectral interference.

The core principle of these methods is to use the full spectrum of absorbance data to create a mathematical model that correlates the spectral information to the concentrations of the analytes of interest. This is a significant advancement over traditional univariate methods that rely on absorbance at a single wavelength and are thus prone to inaccuracies in complex mixtures.

Partial Least Squares (PLS) Regression:

Partial Least Squares (PLS) regression is a powerful statistical method that is particularly well-suited for analyzing highly collinear and noisy spectral data. Unlike PCR, which models the variance in the predictor variables (spectra) independently of the response variables (concentrations), PLS seeks to find a set of latent variables (components) that maximizes the covariance between the predictors and the responses. This makes PLS particularly effective in situations where the spectral changes are directly related to changes in concentration.

A notable application of PLS in conjunction with this compound is the simultaneous determination of copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). researchgate.net In such studies, the absorption spectra of the metal-Zincon complexes are recorded over a wide wavelength range, for instance, 515 to 750 nm. researchgate.net The development of a robust PLS model involves several optimization steps, including the selection of an optimal pH to ensure both sensitivity and selectivity. For the simultaneous determination of these four metal ions, a pH of 8.0 has been identified as optimal. researchgate.net

The calibration model is built using a set of standard solutions with known concentrations of each metal ion. The performance of the PLS model is then validated using a separate prediction set of samples. Key statistical parameters are used to evaluate the model's predictive ability, such as the Root Mean Square Difference (RMSD), which provides a measure of the error between the predicted and actual concentrations.

Table 1: Parameters for PLS Calibration Model for Simultaneous Metal Ion Determination with this compound

| Parameter | Value |

| pH | 8.0 |

| Wavelength Range | 515-750 nm |

| Concentration Ranges for Calibration (ppm) | |

| Copper (Cu²⁺) | 0 - 2.6 |

| Nickel (Ni²⁺) | 0 - 4.6 |

| Cobalt (Co²⁺) | 0 - 3.0 |

| Zinc (Zn²⁺) | 0 - 4.92 |

This data is based on research findings for the simultaneous determination of Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ using a PLS regression model with this compound. researchgate.net

Table 2: Performance of the PLS Prediction Model

| Metal Ion | Root Mean Square Difference (RMSD) |

| Copper (Cu²⁺) | 0.0181 |

| Nickel (Ni²⁺) | 0.0488 |

| Cobalt (Co²⁺) | 0.0309 |

| Zinc (Zn²⁺) | 0.0463 |

These RMSD values indicate a high level of accuracy for the PLS model in predicting the concentrations of the respective metal ions in a validation set. researchgate.net

Principal Component Regression (PCR):

Principal Component Regression (PCR) is another multivariate calibration technique that can be employed for the analysis of complex mixtures. PCR works in two main steps. First, it performs Principal Component Analysis (PCA) on the spectral data to decompose it into a set of orthogonal (uncorrelated) principal components (PCs). These PCs represent the directions of maximum variance in the data. The second step involves performing a multiple linear regression between the scores of a selected number of PCs and the concentrations of the analytes.

A key aspect of PCR is the selection of the optimal number of principal components to include in the regression model. Including too few PCs may result in a loss of important information and a poorly predictive model, while including too many can lead to overfitting by incorporating noise into the model. This selection is often guided by cross-validation techniques.

While specific, detailed research findings on the application of PCR with this compound are less documented compared to PLS, the principles of PCR make it a viable and powerful alternative. The primary difference between the two methods lies in how they derive their components. PCR focuses solely on explaining the variance in the spectral data, whereas PLS also considers the correlation with the concentration data. In many spectroscopic applications, the performance of PLS and PCR models are comparable.

The optimization of a PCR model would follow a similar process to that of a PLS model, involving:

Data Preprocessing: This may include mean-centering and scaling of the spectral data.

Wavelength Selection: Identifying the most informative spectral regions to reduce the dimensionality of the data and improve model performance.

Determination of the Optimal Number of Principal Components: Using cross-validation to find the number of PCs that minimizes the prediction error.

Model Validation: Assessing the predictive ability of the model using an independent set of samples and calculating statistical parameters such as the Root Mean Square Error of Prediction (RMSEP).

The choice between PLS and PCR often depends on the specific dataset. PLS can sometimes achieve a more parsimonious model (i.e., with fewer components) when the spectral variation is strongly correlated with the concentration changes. However, PCR can be more straightforward to interpret as the decomposition of the spectral data is independent of the concentration data.

Electrochemical Sensing Platforms Based on Zincon

Design and Fabrication Strategies for Zincon-Modified Electrodes

The performance of an electrochemical sensor is intrinsically linked to the design and fabrication of its working electrode. Modifying the electrode surface with this compound is a key strategy to impart desired chemical recognition properties. Various approaches have been developed to incorporate this compound onto electrode surfaces, aiming to create stable, sensitive, and selective sensing layers.

Electropolymerized this compound Films for Sensing Layers

Electropolymerization is a widely used technique for fabricating stable and well-adhered polymer films on electrode surfaces. This method involves the electrochemical oxidation or reduction of monomer molecules, leading to the formation of a polymeric network directly on the electrode. This compound can be electropolymerized to create a thin film that serves as the active sensing layer researchgate.netijsrst.comdntb.gov.uarsc.org.

Research has demonstrated the successful electropolymerization of this compound on various electrode materials, including carbon paste electrodes (CPE) and graphite (B72142) electrodes researchgate.netijsrst.com. The electropolymerization process typically involves cycling the potential of the electrode in a solution containing this compound monomer researchgate.netrsc.org. For instance, electropolymerization of this compound on a carbon paste electrode has been achieved by scanning the potential between -1.00 V and 2.20 V at a scan rate of 70 mV s⁻¹ for multiple cycles in a phosphate (B84403) buffer solution containing this compound researchgate.net. The formation of the poly-Zincon film can be confirmed through techniques such as scanning electron microscopy (SEM), which reveals a compact bundle arrangement on the modified electrode surface compared to the irregular surface of a bare CPE psu.edu. Cyclic voltammetry studies during the electropolymerization process show a gradual increase in peak currents with successive cycles, indicating the growth of the polymer film psu.edu.

Electropolymerized this compound films have been utilized for the detection of various analytes. For example, a poly this compound film modified electrode has been developed for the amperometric determination of dopamine (B1211576), exhibiting excellent sensitivity and stability ijsrst.com. Another application involves the use of electropolymerized this compound films for the preconcentration and subsequent stripping analysis of metal ions like Pb(II) researchgate.net. The stability of the electropolymerized film is crucial for the sensor's performance, and studies have shown good stability over multiple cycles researchgate.net.

Integration of this compound with Carbon-Based Nanomaterials for Electrode Enhancement

The integration of this compound with carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, offers synergistic benefits for electrochemical sensing. Carbon nanomaterials possess excellent electrical conductivity, high surface area, and mechanical strength, which can significantly enhance the performance of this compound-based sensors mdpi.com. This compound can be combined with these nanomaterials through various methods, including physical adsorption, covalent grafting, or incorporation into composite structures.

One effective strategy involves the covalent grafting of this compound onto carbon nanotubes mdpi.comresearchgate.net. This approach creates a robust and stable connection between this compound and the CNTs, leading to improved electron transfer kinetics and enhanced interaction with the target analyte mdpi.comresearchgate.net. For instance, this compound electropolymerized on carbon nanotubes has been successfully used to modify the surface of working electrodes for the detection of zinc ions mdpi.comdntb.gov.uanih.govresearchgate.net. This this compound-CNT complex enables the binding of zinc in complex matrices like saliva and urine mdpi.comresearchgate.net.

The integration of this compound with carbon nanomaterials has been shown to improve sensitivity and lower detection limits for target analytes. In the case of this compound-modified CNTs for zinc detection, the system demonstrated specific quantification of mobile Zn²⁺ ions in artificial saliva and urine with a sensitivity of approximately 100 ng·mL⁻¹ and a limit of detection (LOD) of around 20 ng·mL⁻¹ mdpi.comresearchgate.netnih.gov. The enhanced performance is attributed to the increased surface area provided by the CNTs and the specific complexation ability of this compound mdpi.com. Studies using techniques like FTIR and CV have confirmed the successful grafting of this compound onto CNTs, observing characteristic peaks corresponding to this compound researchgate.net.

Voltammetric Techniques for Electrochemical Sensing with this compound

Voltammetry encompasses a group of electrochemical techniques that measure the current response of an electrochemical system as a function of applied potential. These techniques are widely employed in conjunction with this compound-modified electrodes to characterize their electrochemical behavior and quantify target analytes.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic Voltammetry (CV) is a versatile technique used to study the redox properties of electroactive species and to characterize the electrochemical behavior of modified electrodes. In CV, the potential of the working electrode is scanned linearly between two potential limits at a constant rate, and the resulting current is measured acs.org. The scan direction is then reversed, completing a cycle.

CV is essential for understanding the electrochemical properties of this compound and this compound-modified electrodes. Studies using CV have revealed the reduction and oxidation peaks associated with this compound itself researchgate.net. For this compound-modified CNT electrodes, CV has been used to verify the grafting of this compound onto the carbon nanotubes mdpi.comresearchgate.net. Changes in peak current density and peak width in the voltammograms of redox probes, such as the ferrocyanide/ferricyanide couple, before and after modification, provide evidence of the successful immobilization of this compound mdpi.com. For example, after deposition of CNTs on a glassy carbon electrode, an increase in peak current density and a decrease in peak width were observed for the ferrocyanide/ferricyanide redox couple, indicating enhanced electron transport. Subsequent attachment of this compound led to a drop in peak current density and an increase in peak width, attributed to a loss of conductivity due to the this compound layer mdpi.com.

CV is also used to investigate the electrochemical response of this compound-modified electrodes to the target analyte. For instance, in the detection of zinc ions using this compound-modified CNTs, CV studies in the presence and absence of zinc have been conducted to observe the changes in the voltammograms related to the this compound-zinc complex formation mdpi.com. The cyclic voltammogram of this compound-modified CNTs shows reduction and oxidation peaks for this compound, demonstrating good stability over multiple cycles researchgate.net.

Square Wave Voltammetry for Trace Metal Ion Quantification

Square Wave Voltammetry (SWV) is a pulse technique that offers enhanced sensitivity and better discrimination against background current compared to CV, making it particularly suitable for trace analysis. In SWV, a square wave potential is superimposed on a staircase potential ramp, and the current is sampled at two points during each potential pulse acs.org. The difference between the two current measurements is plotted against the applied potential, resulting in a peak-shaped voltammogram.

SWV is a powerful tool for the quantification of trace metal ions using this compound-modified electrodes, leveraging this compound's ability to chelate with metal ions. The technique often involves a preconcentration step, where the metal ions are accumulated on the electrode surface at a specific deposition potential, followed by a stripping step where the potential is scanned to oxidize the accumulated metal, generating a sharp peak current proportional to the metal ion concentration acs.org.

This compound-modified electrodes coupled with SWV have been successfully applied for the detection of various metal ions, including zinc, lead, and copper researchgate.netmdpi.comresearchgate.netnih.govnih.gov. For example, SWV was used to determine the calibration curve and linear range for zinc quantification using this compound-modified CNT electrodes in artificial saliva and urine mdpi.comresearchgate.netnih.gov. The method demonstrated a linear response of current intensity as a function of zinc concentration mdpi.com. In another study, SWV was employed for the determination of Hg²⁺, Pb²⁺, and Zn²⁺ ions using a different modified electrode, showing linear responses in specific concentration ranges nih.gov. The peak currents in the SWV voltammograms are directly related to the concentration of the metal ions in the sample nih.gov.

Research findings highlight the sensitivity achieved with this compound-based sensors using SWV. For this compound-modified CNTs, the limit of detection for zinc was found to be approximately 15.4 ng·mL⁻¹ in a buffer solution mdpi.com. In artificial saliva and urine, the LOD for mobile Zn²⁺ was around 20-30 ng·mL⁻¹ mdpi.comresearchgate.netnih.gov. The selectivity of this compound-modified electrodes towards specific metal ions when using SWV has also been investigated, showing well-separated peaks for different metals mdpi.com.

Amperometric Detection Principles for Real-Time Analysis

Amperometry is an electrochemical technique that measures the current at a constant applied potential as a function of time. This method is particularly useful for real-time analysis and continuous monitoring of analyte concentrations. While voltammetric techniques like CV and SWV involve scanning the potential, amperometry maintains a fixed potential at which the target analyte undergoes oxidation or reduction, and the resulting steady-state current is measured.

This compound-modified electrodes can be employed in amperometric sensing platforms. In this configuration, the electrode is held at a potential where the this compound-analyte interaction leads to a measurable current change. This current change can be a direct result of the redox reaction of the analyte facilitated by this compound or an indirect signal related to the complexation event affecting the electron transfer properties of the electrode surface.

Studies have reported the use of this compound films in amperometric sensors for the detection of various substances. For instance, amperometric sensors based on the electrochemical polymerization of this compound films have been developed for the detection of phenol (B47542) in oilfield wastewater researchgate.netrsc.org. Another application includes an amperometric sensor utilizing a poly this compound film modified electrode for the determination of dopamine ijsrst.com. These examples demonstrate the potential of this compound-modified electrodes for real-time quantitative analysis using amperometry. The amperometric response, typically measured as a current, is correlated to the concentration of the analyte in the sample.

Performance Metrics and Analytical Validation of this compound-Based Electrochemical Sensors

The performance of this compound-based electrochemical sensors is evaluated through several key metrics to ensure their reliability and effectiveness for quantitative analysis. These metrics include sensitivity, limit of detection (LOD), linear dynamic range (LDR), selectivity, stability, and reproducibility frontiersin.org.

Sensitivity, Limit of Detection, and Linear Dynamic Range Assessment

Sensitivity in electrochemical sensing refers to the change in the sensor's signal per unit change in analyte concentration. This compound-modified electrodes have demonstrated considerable sensitivity for the detection of target ions, particularly zinc mdpi.comresearchgate.netnih.govnih.govresearchgate.net. For instance, a this compound-modified CNT system showed a sensitivity of approximately 100 ng·mL⁻¹ for mobile Zn²⁺ in artificial saliva and urine mdpi.comresearchgate.netnih.govnih.gov. Another this compound-modified carbon-based sensor reported an average Zn²⁺ detection sensitivity of 2.5 mg/L researchgate.net.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor. This compound-based sensors have achieved low LODs for zinc detection in various matrices. A this compound-modified CNT system demonstrated an LOD of approximately 20 ng·mL⁻¹ in artificial saliva and 30 ng·mL⁻¹ in artificial urine mdpi.comresearchgate.net. In buffer solution, the same system showed an LOD of 15.4 ng·mL⁻¹ nih.gov. A this compound-electrochemically exfoliated graphite complex sensor reported an LOD of 5 μg/L for Zn²⁺ in mouse serum samples researchgate.net. Another study using a this compound-modified carbon paste electrode for phenol detection estimated an LOD of 9 × 10⁻⁶ mol L⁻¹ researchgate.net.

The linear dynamic range (LDR) represents the range of analyte concentrations over which the sensor's response is directly proportional to the concentration. This compound-based sensors have shown linear responses over various concentration ranges depending on the specific sensor design and target analyte. For zinc detection, a this compound-modified CNT sensor exhibited linear detection from 125 ng·mL⁻¹ in artificial urine and saliva mdpi.com. A this compound-electrochemically exfoliated graphite sensor showed a linear range of 0.25 to 1.5 mg/L for Zn²⁺ in buffer solutions researchgate.net. For phenol detection, a this compound-modified carbon paste electrode demonstrated linear relationships in the ranges of 21 μmol L⁻¹ to 292 μmol L⁻¹ and 357 μmol L⁻¹ to 922 μmol L⁻¹ researchgate.net.

Table 1 summarizes some reported performance metrics for this compound-based electrochemical sensors.

| Sensor Type | Target Analyte | Matrix | Sensitivity | LOD | Linear Range |

| This compound-modified CNTs mdpi.comresearchgate.netnih.govnih.gov | Zn²⁺ | Artificial Saliva | ~100 ng·mL⁻¹ | ~20 ng·mL⁻¹ | from 125 ng·mL⁻¹ |

| This compound-modified CNTs mdpi.comresearchgate.netnih.govnih.gov | Zn²⁺ | Artificial Urine | ~100 ng·mL⁻¹ | ~30 ng·mL⁻¹ | from 125 ng·mL⁻¹ |

| This compound-modified CNTs nih.gov | Zn²⁺ | Buffer | - | 15.4 ng·mL⁻¹ | 0 to 1000 ng·mL⁻¹ |

| This compound-electrochemically exfoliated graphite researchgate.net | Zn²⁺ | Buffer | 2.5 mg/L (average) | 5 μg/L | 0.25 to 1.5 mg/L |

| Poly this compound Film modified electrode ijsrst.com | Dopamine | 0.1 M PBS | 0.98 µA /µM | 0.38 µM, 0.55 µM ijsrst.com | 1.16 to 401 µM ijsrst.com |

| This compound-modified Carbon Paste Electrode researchgate.net | Phenol | 0.1 mol L⁻¹ PBS (pH 7.0) | - | 9 × 10⁻⁶ mol L⁻¹ | 21-292 µmol L⁻¹, 357-922 µmol L⁻¹ researchgate.net |

Selectivity Studies and Interference Mitigation Strategies

Selectivity is a crucial aspect of electrochemical sensors, referring to their ability to detect the target analyte accurately in the presence of other substances that might interfere with the measurement myu-group.co.jpnih.gov. This compound is known for its complexation properties with certain metal ions, which forms the basis of its use in selective sensing fishersci.noamericanelements.commdpi.comresearchgate.netnih.govnih.gov.

Studies on this compound-based electrochemical sensors have investigated their selectivity towards target analytes like Zn²⁺ in complex matrices such as biological fluids mdpi.comresearchgate.netnih.govnih.govresearchgate.net. For instance, a this compound-modified CNT system was designed to specifically quantify mobile Zn²⁺ in salivary and urinary matrices mdpi.comresearchgate.netnih.govnih.gov. The modification of electrode surfaces with this compound, often through methods like electropolymerization or covalent grafting, aims to create specific recognition sites for the target analyte, thereby minimizing interference from other species present in the sample mdpi.comresearchgate.netnih.govnih.govacs.org.

Interference mitigation strategies in this compound-based electrochemical sensing often involve optimizing the electrode modification process and the electrochemical detection parameters. The choice of the supporting electrolyte and pH can also play a role in enhancing selectivity ijsrst.commyu-group.co.jp. For example, conducting experiments at a specific pH, such as pH 9.8 for zinc detection using a this compound-modified reduced graphene oxide sensor, can help minimize off-target signals from other metal ions acs.org. Further research into novel immobilization methods and composite materials incorporating this compound continues to explore ways to improve selectivity and reduce interference in complex sample matrices mdpi.comresearchgate.netnih.govnih.govacs.org.

Long-Term Stability, Reproducibility, and Shelf-Life Evaluation

The long-term stability and reproducibility of electrochemical sensors are essential for their practical application frontiersin.orgnih.gov. Stability refers to the sensor's ability to maintain its performance characteristics over time, while reproducibility relates to the consistency of measurements obtained from multiple sensors or repeated measurements with the same sensor nih.govnih.govresearchgate.net.

Studies on this compound-based electrochemical sensors have evaluated their stability and reproducibility. A this compound-modified CNT sensor showed approximately 65% stability after one year mdpi.comresearchgate.net. The repeatability of this system was also assessed, with standard deviations reported for measurements in buffer, saliva, and urine mdpi.comresearchgate.net. Another this compound-electrochemically exfoliated graphite sensor demonstrated good repeatability with a relative standard deviation (RSD) of 6.9% (n=5) and was stable for over two weeks researchgate.netresearchgate.net. A poly this compound film modified electrode used for dopamine detection showed good long-term stability and reproducibility ijsrst.com.

Factors influencing the stability and reproducibility of this compound-based sensors can include the method of this compound immobilization on the electrode surface and the stability of the modified layer mdpi.comresearchgate.netnih.govnih.gov. Covalent grafting, for example, has been explored as a method to improve the immobilization and stabilization of this compound on carbon nanotubes, potentially enhancing the system's performance and stability mdpi.comresearchgate.net. Ensuring consistent electrode fabrication procedures is also crucial for achieving good reproducibility among individual sensors nih.gov. Ongoing research aims to develop more robust and stable this compound-based sensing platforms for reliable long-term use mdpi.comresearchgate.netnih.govnih.gov.

Zincon in Environmental and Biological Analytical Chemistry Applications

Preconcentration and Separation Techniques for Trace Metal Analysis